molecular formula C8H5BrF2O2 B1271241 5-Bromo-2-(difluoromethoxy)benzaldehyde CAS No. 329269-64-9

5-Bromo-2-(difluoromethoxy)benzaldehyde

Cat. No. B1271241
M. Wt: 251.02 g/mol
InChI Key: ZBACSCSIFOHNAE-UHFFFAOYSA-N
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Description

5-Bromo-2-(difluoromethoxy)benzaldehyde is a compound that is not directly described in the provided papers. However, the papers do discuss various brominated benzaldehyde derivatives, which can offer insights into the chemical behavior and properties that might be expected from 5-Bromo-2-(difluoromethoxy)benzaldehyde. For instance, the presence of bromine and aldehyde functional groups in these compounds suggests that they may participate in similar chemical reactions and have comparable physical properties .

Synthesis Analysis

The synthesis of brominated benzaldehydes can involve selective halogenation reactions, as seen in the palladium-catalyzed ortho-bromination of benzaldoximes . This method could potentially be adapted for the synthesis of 5-Bromo-2-(difluoromethoxy)benzaldehyde by choosing appropriate starting materials and reaction conditions. Additionally, the synthesis of 2-(bromomethyl)benzaldehydes through the reaction with arylhydrazines indicates the versatility of brominated benzaldehydes in forming various derivatives .

Molecular Structure Analysis

The molecular structure of brominated benzaldehydes can be influenced by the substituents present on the benzene ring. For example, the title compound in Abstract 1 exhibits short Br⋯F interactions and π-stacking interactions, which could be relevant for understanding the molecular interactions in 5-Bromo-2-(difluoromethoxy)benzaldehyde . Similarly, the linear polymeric chains observed in the crystal structure of 2,3,5,6-tetrafluoro-4-iodo-benzaldehyde due to non-covalent O⋯I bonding might suggest that halogen bonding could play a role in the solid-state structure of 5-Bromo-2-(difluoromethoxy)benzaldehyde .

Chemical Reactions Analysis

Brominated benzaldehydes are versatile intermediates in organic synthesis. They can undergo various chemical reactions, such as the formation of dihydrophthalazines through intermolecular condensation and intramolecular nucleophilic substitution . The presence of a bromine atom in these compounds typically facilitates further functionalization through nucleophilic substitution reactions. The synthesis of porphyrins using a tetrafluoro-iodo-benzaldehyde also demonstrates the potential of halogenated benzaldehydes in constructing complex organic molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzaldehydes can be influenced by the nature of the substituents on the aromatic ring. For instance, the presence of electron-donating or electron-withdrawing groups can affect the compound's reactivity, as seen in the synthesis and characterization of various substituted benzaldehydes . The computational analysis of 2-(N-bromoalkoxy)-5-(phenylazo)benzaldehydes provides insights into their favored conformations and molecular properties, which could be relevant when considering the properties of 5-Bromo-2-(difluoromethoxy)benzaldehyde .

Scientific Research Applications

Summary of the Application

“5-Bromo-2-(difluoromethoxy)benzaldehyde” is used in the field of organic chemistry, particularly in the synthesis of various organic compounds .

Methods of Application or Experimental Procedures

One specific method involves the use of palladium-catalyzed direct arylation of heteroarenes with polyfluoroalkoxy-substituted bromobenzenes . This process involves the reaction of 5-bromo-2-(difluoromethoxy)benzaldehyde with heteroarenes in the presence of a palladium catalyst .

Results or Outcomes

The result of this reaction is the formation of arylated heteroarenes . This synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity and low environmental impact, compared to reactions involving arylation of heteroarenes with bromophenols followed by polyfluoroalkylation .

Safety And Hazards

The compound has been classified with the hazard statements H301 and H411 . The precautionary statements include P264, P270, P273, P301+P310, P321, P330, P391, P405, and P501 . These statements indicate that the compound is toxic if swallowed and is harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

5-bromo-2-(difluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O2/c9-6-1-2-7(13-8(10)11)5(3-6)4-12/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBACSCSIFOHNAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C=O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366428
Record name 5-bromo-2-(difluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(difluoromethoxy)benzaldehyde

CAS RN

329269-64-9
Record name 5-bromo-2-(difluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-(difluoromethoxy)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GK Liu, WB Qin, X Li, LT Lin… - The Journal of Organic …, 2019 - ACS Publications
A facile and practical approach for the difluoromethylation of phenols and thiophenols was described. Making use of the recently developed bench-stable S-(difluoromethyl)sulfonium …
Number of citations: 20 pubs.acs.org

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